molecular formula C21H21N3O2S2 B2365286 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 851409-67-1

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2365286
CAS No.: 851409-67-1
M. Wt: 411.54
InChI Key: BDMDLTAULKIFEM-UHFFFAOYSA-N
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Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is an organic heterobicyclic compound. It is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidin-2-yl group and a naphthalen-1-ylacetamide moiety.

Preparation Methods

The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases .

Comparison with Similar Compounds

When compared to similar compounds, 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide stands out due to its unique structure and potential applications. Similar compounds include other thieno[3,2-d]pyrimidin-2-yl derivatives and naphthalen-1-ylacetamide analogs. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to a naphthalene moiety via an acetamide group. The molecular formula is C18H17N3O4S2C_{18}H_{17}N_{3}O_{4}S_{2} with a molecular weight of approximately 403.4753 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its diverse biological activities.

The biological activity of thienopyrimidine derivatives often involves interactions with specific biological targets such as enzymes or receptors. For this compound:

  • Enzyme Inhibition : It has been reported that similar thienopyrimidine compounds can inhibit enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase, which are crucial for nucleotide synthesis in cancer cells .
  • Antitumor Activity : The compound's structure suggests it may exhibit anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation through various pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related thienopyrimidine compounds. For example:

  • Cell Line Testing : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
CompoundCell LineIC50 (µM)
Thienopyrimidine AMCF73.79
Thienopyrimidine BNCI-H46012.50
Thienopyrimidine CSF-26842.30

Mechanistic Insights

In vitro assays have demonstrated that the compound inhibits key metabolic pathways in cancer cells:

  • Dual Inhibition : The compound has been noted to inhibit both GARFTase and AICARFTase with Ki values of 2.97 µM and 9.48 µM respectively, indicating its potential as a targeted antitumor agent .

Study on Similar Thienopyrimidines

A study explored a series of thieno[2,3-d]pyrimidine analogs that were evaluated for their dual targeting capabilities in cancer treatment:

  • Results : These analogs exhibited promising results in inhibiting tumor growth in vivo, suggesting that structural modifications could enhance their efficacy against specific cancer types .

Clinical Relevance

The therapeutic implications of this compound extend beyond oncology:

  • Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, indicating potential applications in treating infections alongside their anticancer properties.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-3-24-20(26)19-17(11-13(2)28-19)23-21(24)27-12-18(25)22-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMDLTAULKIFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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